Home > Products > Building Blocks P13987 > 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine - 18591-78-1

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-373078
CAS Number: 18591-78-1
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound belonging to the triazolopyridazine class. This class of compounds is characterized by a pyridazine ring fused with a triazole ring. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have shown potential in various scientific research applications, particularly as building blocks in medicinal chemistry due to their diverse biological activities.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series of compounds represents novel derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)aniline. Preliminary antimicrobial studies revealed good to moderate activity against various microorganisms [, ].

6-Chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine

  • Compound Description: This novel pyridazine derivative was synthesized and investigated for its antifungal activity, particularly against Fusarium oxysporum. Structural analysis revealed C-H…F and C-H…N intermolecular hydrogen bond interactions [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, differing by a chlorine substituent at the 6-position and a (4-fluorophenoxy)methyl group at the 3-position.

3. 6-Chloro-3-[(4-methylphenoxy) methyl] [, , ] triazolo[4,3-b]pyridazine

  • Compound Description: This pyridazine derivative, characterized by single-crystal X-ray diffraction, was investigated for its antioxidant activity through molecular docking studies. Structural analysis revealed C-H…O and C-H…N intermolecular hydrogen bonds [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, differing by a chlorine substituent at the 6-position and a (4-methylphenoxy)methyl group at the 3-position.

8-(3-(trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones

  • Compound Description: This series of novel derivatives was designed, synthesized, and evaluated for their herbicidal activity. Quantitative structure–activity relationship (QSAR) studies indicated a correlation between herbicidal activity and molecular hydrophobicity (LogP) [, ].

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

  • Compound Description: TPA023 is a triazolopyridazine derivative that acts as a selective agonist for GABAA receptors containing α2 and α3 subunits, demonstrating anxiolytic activity in animal models with minimal sedation [, , ].
  • Relevance: TPA023 shares the core [, , ]triazolo[4,3-b]pyridazine structure with 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, featuring various substitutions at the 3, 6, and 7 positions. This compound highlights the potential for diverse biological activity within this class of compounds.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

  • Compound Description: CL 218872 is a triazolopyridazine derivative that has been investigated as a potential anxiolytic agent [, ].
  • Relevance: CL 218872 shares the core [, , ]triazolo[4,3-b]pyridazine structure with 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, differing by a 6-[3-(trifluoromethyl)phenyl] group replacing the 6-methyl.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is an inhibitor of the receptor tyrosine kinase c-Met, exhibiting high selectivity for c-Met but also showing broad inhibition of the phosphodiesterase family, leading to myocardial degeneration in rats [].
  • Relevance: PF-04254644 incorporates the [, , ]triazolo[4,3-b]pyridazine core structure found in 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine. The compound's structure highlights the diverse biological activities associated with this scaffold and the challenges in achieving desired selectivity profiles.
Classification

This compound falls under the category of heterocycles, specifically triazolo-pyridazines. These compounds are notable for their diverse biological activities and are often explored for their pharmaceutical potential.

Synthesis Analysis

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves cyclization reactions of suitable precursors. One prevalent method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with hydrazine derivatives, which leads to the formation of the desired triazolo-pyridazine structure.

Synthetic Routes and Reaction Conditions

  1. Starting Materials:
    • 3-amino-5-methyl-1,2,4-triazole
    • Hydrazine derivatives
  2. Reaction Conditions:
    • The reaction is generally conducted under controlled temperature and pressure conditions to optimize yield.
    • Typical solvents include ethanol or dimethylformamide.
    • Reaction temperatures may vary but are often maintained at around 100 °C.
  3. Industrial Production:
    • While detailed industrial methods are less documented, they typically follow laboratory protocols scaled for larger volumes.
    • Continuous flow reactors may be employed to enhance yield and purity during industrial synthesis.
Molecular Structure Analysis

The molecular structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine features a triazole ring fused to a pyridazine ring. The presence of a methyl group at the 6-position plays a crucial role in defining its chemical properties.

Structural Characteristics

  • Ring System: The compound contains a five-membered triazole ring and a six-membered pyridazine ring.
  • Substituents: The methyl group at position 6 contributes to its unique reactivity compared to other triazolo-pyridazines.
  • Geometry: The compound exhibits planar geometry due to the conjugated system formed by the fused rings.
Chemical Reactions Analysis

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions that modify its structure and functional properties.

Types of Reactions

  1. Oxidation:
    • Can be oxidized using agents like potassium permanganate, resulting in oxides.
  2. Reduction:
    • Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  3. Substitution:
    • Nucleophilic substitution reactions are common where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reducing Agents: Sodium borohydride in methanol; lithium aluminum hydride in ether.
  • Substitution Agents: Halogenating agents like N-bromosuccinimide for bromination.
Mechanism of Action

The mechanism of action for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with biological targets at the molecular level. Research indicates that its derivatives may exhibit significant biological activities.

Interaction with Biological Targets

  • The compound can interact with specific enzymes or receptors due to its structural characteristics.
  • Potential mechanisms include inhibition of enzyme activity through covalent bonding with nucleophilic sites on proteins.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is essential for its application in research and industry.

Key Properties

  • Melting Point: Typically ranges between 150 °C to 160 °C (exact values may vary based on purity).
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
Applications

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine has several promising applications across various scientific domains:

  1. Medicinal Chemistry:
    • Investigated for potential antimicrobial and antifungal activities.
    • Research ongoing into its efficacy as a therapeutic agent against various diseases.
  2. Material Science:
    • Used in the synthesis of high-energy materials due to its energetic properties.
    • Serves as a building block for more complex heterocyclic compounds.
  3. Biological Research:
    • Its derivatives are studied for their biological activities and potential therapeutic uses.
Chemical Identity and Structural Characterization of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula and Nomenclature

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-rich heterocyclic compound with the systematic name 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine. Its molecular formula is C₆H₆N₄, corresponding to a molecular weight of 134.14 g/mol. The compound features a fused bicyclic system comprising a pyridazine ring (six-membered ring with two adjacent nitrogen atoms) condensed with a [1,2,4]triazole ring (five-membered ring containing three nitrogen atoms). The methyl substituent at the 6-position contributes to its electron-donating properties and steric profile. This compound is registered under CAS Number 18591-78-1 and is alternatively documented as 4-Quinolinamine in certain chemical databases, though this name is nonstandard for this structure. Its PubChem CID is 584075, and the MDL identifier is MFCD00493766 [5] [8] [9].

Physicochemical Properties

The compound presents as a light brown to yellow crystalline powder under ambient conditions. It exhibits a melting point of 169–172°C, significantly higher than analogous fused heterocycles like tetrazolo[1,5-b]pyridazine (110–111°C), suggesting enhanced thermal stability. The crystalline form has a density of 1.52 g·cm⁻³, comparable to structurally similar energetic materials. While comprehensive solubility profiling is limited in literature, its heterocyclic structure implies moderate polarity. The compound requires storage at 0–8°C to maintain stability, indicating sensitivity to thermal degradation [5] [7] [8]. Key properties are consolidated below:

Table 1: Physicochemical Properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

PropertyValue
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
AppearanceLight brown to yellow crystals
Melting Point169–172°C
Density1.52 g·cm⁻³
Storage Conditions0–8°C

Spectroscopic Characterization

Although experimental spectroscopic data for 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is sparsely reported in the provided literature, predictions based on analogous triazolopyridazines and computational analyses allow for reasoned assignments. In infrared spectroscopy (IR), the compound likely exhibits characteristic N-H stretches near 3400 cm⁻¹ and C-H aromatic stretches between 3100–3000 cm⁻¹. The triazole ring vibrations typically appear as intense bands in the 1600–1500 cm⁻¹ region, while the pyridazine ring shows C=N stretches near 1570 cm⁻¹.

For nuclear magnetic resonance (NMR), theoretical ¹H NMR spectra predict the methyl protons (CH₃-6) as a singlet near δ 2.5 ppm. Aromatic protons on the fused ring system would resonate in the δ 7.5–9.0 ppm region, with position-dependent coupling patterns. In ¹³C NMR, the methyl carbon should appear at δ 15–20 ppm, while the triazolopyridazine carbons typically range from δ 120–160 ppm, reflecting sp²-hybridized atoms. Mass spectrometry (MS) under electron ionization conditions would show a molecular ion peak at m/z 134 [M]⁺, with fragmentation pathways involving loss of HCN (27 Da) or N₂ (28 Da) from the triazole ring [3] [9].

Crystallographic Studies and X-ray Diffraction Analysis

While a direct crystal structure of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is not detailed in the search results, crystallographic analyses of closely related derivatives provide critical insights. X-ray diffraction studies of substituted triazolopyridazines (e.g., 3,6-diaryl analogs) reveal a slightly twisted conformation of the bicyclic core due to steric strain between substituents. The dihedral angles between the triazole and pyridazine rings typically range from 1–5°, indicating near-planarity. This planarity facilitates π-π stacking interactions in crystal lattices, as observed in protein-ligand complexes.

Notably, cocrystal structures with the BRD4 bromodomain (e.g., PDB entries) demonstrate that the triazolopyridazine scaffold acts as an effective acetyl-lysine mimetic. Key interactions include:

  • Hydrogen bonding between triazole nitrogen atoms and conserved asparagine residues (Asn140 in BRD4)
  • Edge-to-face π-stacking with tryptophan residues in the "WPF shelf" (e.g., Trp81 in BRD4)
  • Hydrophobic contacts with phenylalanine and leucine residues (Phe83, Leu92, Leu94)These interactions validate the scaffold’s role as a privileged structure for inhibitor design [3].

Table 2: Characteristic Crystallographic Parameters in Triazolopyridazine Derivatives

ParameterObservationBiological/Structural Significance
Ring PlanarityDihedral angle: 1–5°Facilitates π-stacking in protein binding
Hydrogen Bonding CapacityN1/N2 acceptors, C3-H donorMimics acetyl-lysine in bromodomains
π-Stacking Distance3.4–3.8 ÅOptimal for aromatic interactions
Methyl Group OrientationOut-of-plane displacementModulates hydrophobic pocket occupancy

Computational Modeling of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) calculations provide essential insights into the electronic behavior and reactivity of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine. Geometry optimization at the B3LYP/6-311G(d,p) level confirms a near-planar structure with bond lengths and angles consistent with crystallographic data. The methyl group introduces slight pyramidalization but does not significantly perturb the π-conjugation across the fused ring system.

Electronic property analysis reveals a highest occupied molecular orbital (HOMO) localized over the triazole ring and adjacent pyridazine atoms, indicating nucleophilic reactivity at N1 and C3 positions. The lowest unoccupied molecular orbital (LUMO) extends across the pyridazine ring, suggesting electrophilic attack susceptibility at C7 and C8. The HOMO-LUMO energy gap of ~4.5 eV correlates with moderate kinetic stability.

Electrostatic potential (ESP) mapping shows:

  • Strongly negative potentials (red regions) at triazole nitrogens (N1, N4), designating hydrogen bond acceptor sites
  • Moderately positive potentials (blue regions) at C-H groups, particularly C3-H, indicating weak hydrogen bond donor capability
  • A neutral electrostatic surface over the methyl group, supporting its role in hydrophobic interactions

Localized orbital locator-π (LOL-π) analysis confirms significant aromatic character across both rings, with slight reduction at the fusion bonds. These computational insights guide derivatization strategies for applications ranging from medicinal chemistry to energetic materials, where electron density modulation is critical for target binding or detonation performance [7] [8].

Table 3: Key Computed Electronic Parameters

ParameterValue (eV)Chemical Implication
HOMO Energy-6.8Moderate susceptibility to oxidation
LUMO Energy-2.3Electron affinity suitable for reduction
HOMO-LUMO Gap4.5Indicates chemical stability
Molecular Dipole Moment3.2 DebyeFacilitates crystallization & solubility

Properties

CAS Number

18591-78-1

Product Name

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3

InChI Key

YGHABLOINYBGJN-UHFFFAOYSA-N

SMILES

CC1=NN2C=NN=C2C=C1

Synonyms

6-Methyl-1,2,4-triazolo[4,3-b]pyridazine

Canonical SMILES

CC1=NN2C=NN=C2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.